In Vitro Antiplasmodial Activity: Structural Analog Demonstrates Sub-Micromolar IC50 Against Plasmodium falciparum, Highlighting Scaffold Potential
Direct quantitative data for 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1223774-32-0) is not available in the public domain. However, the closely related analog 2-[[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]acetamide (differing only in the 4-thioether substituent) exhibits an IC50 of 0.07 µM against Plasmodium falciparum [1]. This demonstrates that the 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl sulfide core can achieve sub-micromolar target engagement, and replacement of the acetamide with a 4-chlorobenzyl group is predicted to alter both potency and selectivity profile based on established SAR within the pyrazolo[1,5-a]pyrazine class [2].
| Evidence Dimension | IC50 against Plasmodium falciparum |
|---|---|
| Target Compound Data | No public data available; structurally positioned for distinct SAR exploration |
| Comparator Or Baseline | 2-[[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]acetamide: IC50 = 0.07 µM |
| Quantified Difference | Not calculable; structural divergence points to altered activity profile |
| Conditions | Enzyme inhibition assay; pH and temperature not specified in the publication [1] |
Why This Matters
The sub-micromolar activity of the core scaffold validates the 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine architecture as a productive starting point for antiplasmodial lead optimization, making CAS 1223774-32-0 a relevant comparator for SAR studies where the 4-chlorobenzylthio modification is the variable of interest.
- [1] BRENDA Enzyme Database. IC50 Value for 2-[[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]acetamide against Plasmodium falciparum. Accessed via https://www.brenda-enzymes.org. View Source
- [2] Hrynyshyn, Y., Musiichuk, H., Komarovska-Porokhnyavets, O., Is'kiv, O., Moskalenko, N., Stasevych, M., Tsyzoryk, N., Vovk, M. (2019) Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. Ukrainian Chemistry Journal, 85(1), 58-66. View Source
